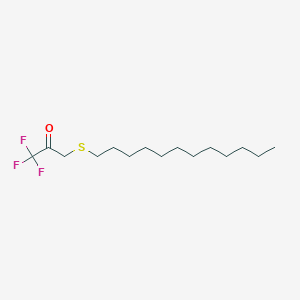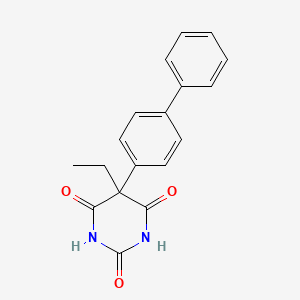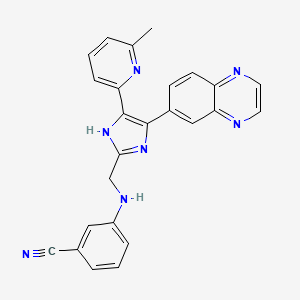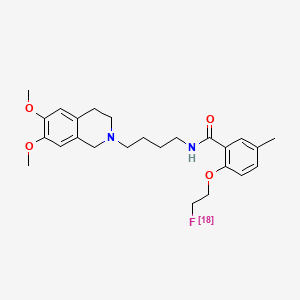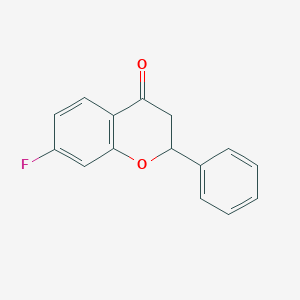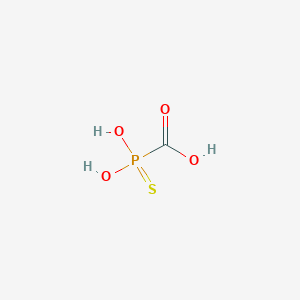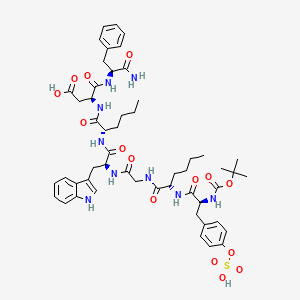
Cholecystokinin (27-33), tert-butyloxycarbonyl-nle(28,31)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2: is a synthetic peptide compound. It is a derivative of cholecystokinin (CCK), a peptide hormone that plays a crucial role in digestion and appetite regulation. This compound is often used in scientific research to study the structure-activity relationships of CCK and its analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) as the N-terminal protecting group. The Boc strategy is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties . The synthesis process involves repeated cycles of deprotection and coupling reactions, where the Boc group is removed using trifluoroacetic acid (TFA), and the amino acids are coupled using reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In industrial settings, the synthesis of peptides like Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is often carried out using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling efficiently, producing large quantities of high-purity peptides .
Chemical Reactions Analysis
Types of Reactions: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The sulfur-containing tyrosine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The peptide can be reduced using agents like dithiothreitol (DTT) to break disulfide bonds.
Substitution: The Boc group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur-containing tyrosine residue can produce sulfoxides or sulfones, while reduction can yield free thiols .
Scientific Research Applications
Chemistry: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is used in the study of peptide synthesis and the development of new synthetic methodologies. It serves as a model compound for testing new reagents and reaction conditions .
Biology: In biological research, this compound is used to study the structure-activity relationships of cholecystokinin (CCK) and its analogues. It helps in understanding how modifications to the peptide structure affect its biological activity .
Medicine: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is used in pharmacological studies to investigate the effects of CCK analogues on various physiological processes, including digestion and appetite regulation .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting CCK receptors. It serves as a lead compound for designing more potent and selective CCK receptor agonists and antagonists .
Mechanism of Action
Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 exerts its effects by binding to cholecystokinin (CCK) receptors. These receptors are G-protein-coupled receptors (GPCRs) that mediate various physiological responses, including enzyme secretion, gallbladder contraction, and appetite regulation . The binding of the peptide to CCK receptors activates intracellular signaling pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Z-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-NH2: Another CCK analogue with similar biological activity.
Boc-Tyr-OH: A simpler derivative used in peptide synthesis.
Boc-Tyr(tBu)-OH: A tyrosine derivative used in the synthesis of peptides and other bioactive molecules.
Uniqueness: Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-Phe-NH2 is unique due to its specific sequence and modifications, which confer distinct biological activities. The presence of the sulfonated tyrosine residue and the specific arrangement of amino acids make it a valuable tool for studying CCK receptors and developing new therapeutic agents .
Properties
CAS No. |
98640-66-5 |
|---|---|
Molecular Formula |
C52H69N9O15S |
Molecular Weight |
1092.2 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C52H69N9O15S/c1-6-8-18-37(57-48(68)40(61-51(71)75-52(3,4)5)26-32-21-23-34(24-22-32)76-77(72,73)74)46(66)55-30-43(62)56-41(27-33-29-54-36-20-14-13-17-35(33)36)49(69)58-38(19-9-7-2)47(67)60-42(28-44(63)64)50(70)59-39(45(53)65)25-31-15-11-10-12-16-31/h10-17,20-24,29,37-42,54H,6-9,18-19,25-28,30H2,1-5H3,(H2,53,65)(H,55,66)(H,56,62)(H,57,68)(H,58,69)(H,59,70)(H,60,67)(H,61,71)(H,63,64)(H,72,73,74)/t37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
CSXIDZJPJYRGSK-UJKKYYSESA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C |
Key on ui other cas no. |
98640-66-5 |
sequence |
XXGWXDF |
Synonyms |
Boc-28,31-Nle-CCK-7 Boc-Tyr(SO3H)Nle-Gly-Trp-Nle-Asp-PheNH2 cholecystokinin (27-33), tert-butyloxycarbonyl-Nle(28,31)- cholecystokinin (27-33), tert-butyloxycarbonylnorleucyl(28,31)- t-Boc(Nle(28,31))-CCK (27-33) tert-butoxycarbonyltyrosyl(sulfo)-norleucyl-glycyl-tryptophyl-norleucyl-aspartyl-phenylalaninamide tert-butyloxycarbonyl-28,31-Nle-cholecystokinin (27-33) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


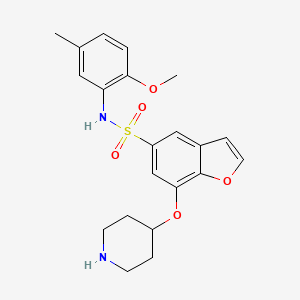
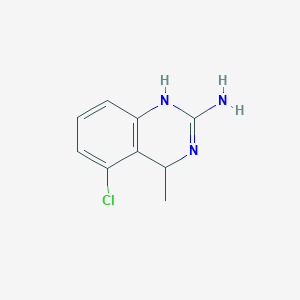
![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)
